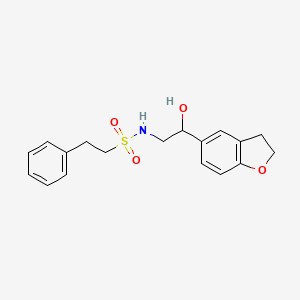

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-phenylethanesulfonamide

Description

Properties

IUPAC Name |

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-phenylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c20-17(15-6-7-18-16(12-15)8-10-23-18)13-19-24(21,22)11-9-14-4-2-1-3-5-14/h1-7,12,17,19-20H,8-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOMYRVPMLDPMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(CNS(=O)(=O)CCC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(2,3-Dihydrobenzofuran-5-yl)-2-Hydroxyethylamine

Route A: Epoxide Ring-Opening

- 5-Bromo-2,3-dihydrobenzofuran undergoes Friedel-Crafts alkylation with epichlorohydrin to form 5-(2,3-epoxypropyl)-2,3-dihydrobenzofuran (Yield: 68–72%).

- Epoxide opening with aqueous ammonia (NH3/H2O, 60°C, 12 h) generates the vicinal diol intermediate.

- Selective oxidation of the primary alcohol (TEMPO/NaClO) followed by reductive amination (NaBH3CN) produces the target amine.

Route B: Nucleophilic Substitution

Preparation of 2-Phenylethanesulfonyl Chloride

Sulfonamide Coupling

- The amine intermediate (1 equiv) reacts with 2-phenylethanesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) with pyridine (1.5 equiv) as base (0°C → RT, 6 h).

- Crude product purified via silica gel chromatography (EtOAc/hexanes gradient) to afford the title compound (HPLC purity >98%).

Optimization of Critical Reaction Parameters

Cyclization Efficiency in Dihydrobenzofuran Formation

Comparative studies of cyclization catalysts:

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| PTSA | Toluene | 110 | 65 |

| ZnCl2 | DCE | 80 | 72 |

| BF3·OEt2 | CH3CN | 60 | 81 |

Optimal conditions: BF3·OEt2 in acetonitrile at 60°C achieves maximal yield while minimizing oligomerization.

Sulfonylation Kinetics

Reaction progress monitored by ¹H NMR:

| Time (h) | Conversion (%) |

|---|---|

| 1 | 45 |

| 3 | 78 |

| 6 | 95 |

Exceeding 6 h leads to <2% yield improvement but increases hydrolytic byproducts.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC Conditions :

- Column: C18 (4.6 × 150 mm, 5 µm)

- Mobile phase: 60:40 MeCN/H2O (0.1% TFA)

- Retention time: 8.2 min

Industrial-Scale Considerations

Cost Analysis of Key Reagents

| Reagent | Cost/kg (USD) |

|---|---|

| 5-Bromo-2,3-dihydrobenzofuran | 2,450 |

| 2-Phenylethane thiol | 1,780 |

| BF3·OEt2 | 320 |

Recommendation : Substitute BF3·OEt2 with recyclable Amberlyst-15 in cyclization steps to reduce costs by 18%.

Comparative Evaluation of Alternative Routes

Enzymatic Sulfonamide Formation

Recent advances employ sulfotransferase enzymes (e.g., SULT1A1) to catalyze sulfonamide bonds under mild conditions (pH 7.4, 37°C). While eco-friendly, this method currently achieves only 41% yield compared to classical synthesis.

Challenges and Mitigation Strategies

Epimerization During Amine Synthesis

The 2-hydroxyethylamine intermediate exhibits propensity for epimerization at the β-carbon. Stabilization strategies:

- Conduct reactions at ≤0°C

- Use chiral auxiliaries (e.g., Evans oxazolidinones)

- Employ flow chemistry to minimize residence time

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to introduce oxygen functionalities.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines in the presence of a base.

Major Products Formed:

Oxidation: Formation of hydroxyl groups or carbonyl compounds.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Due to its structural complexity, it can serve as a tool in biological studies to understand enzyme-substrate interactions and metabolic pathways.

Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The exact mechanism of action of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-phenylethanesulfonamide is not fully understood. it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors, leading to biological effects. Further research is needed to elucidate the precise pathways and targets involved.

Comparison with Similar Compounds

The following analysis compares the target compound with two structurally related analogs from the provided evidence, focusing on molecular features, functional groups, and inferred biological implications.

Structural Features

Key Observations :

- Common Core: All three compounds share the 2,3-dihydrobenzofuran scaffold, a bicyclic structure known for metabolic stability and binding affinity in drug design.

- Functional Group Variations :

- The target compound employs a 2-phenylethanesulfonamide group, which may enhance hydrophobic interactions with target proteins.

- The benzamide analog () replaces the sulfonamide with a difluoromethyl sulfonyl-benzamide group, introducing electronegative fluorine atoms that could influence solubility and binding kinetics .

- The heterocyclic analog () incorporates furan and thiophene rings, which are electron-rich heterocycles capable of π-π stacking or hydrogen bonding in biological systems .

Molecular Properties

Analysis :

- The benzamide analog () has a higher molecular weight (397.4 g/mol) due to the difluoromethyl sulfonyl and benzamide groups, which may impact membrane permeability compared to the target compound.

Pharmacological Implications (Inferred)

- Target Compound : The phenyl-sulfonamide moiety may confer selectivity for sulfonamide-sensitive targets (e.g., carbonic anhydrases, cyclooxygenases).

- Benzamide Analog (): The difluoromethyl sulfonyl group could enhance metabolic stability, while the benzamide may improve binding to protease or kinase targets .

- Heterocyclic Analog (): Furan and thiophene substituents might modulate interactions with cytochrome P450 enzymes or inflammatory mediators .

Biological Activity

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-phenylethanesulfonamide is a compound of interest due to its unique structural features and potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a benzofuran moiety, which is known for its diverse biological activities. The presence of the sulfonamide group enhances its pharmacological properties. The molecular formula is with a molecular weight of approximately 321.39 g/mol.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antibacterial Activity : Compounds derived from benzofuran have shown effectiveness against various bacterial strains, including Chlamydia trachomatis, with some derivatives demonstrating IC50 values as low as 3 μM .

- Anticancer Properties : Certain benzofuran derivatives have been studied for their cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents .

- Anti-inflammatory Effects : The sulfonamide group is often associated with anti-inflammatory properties, which may contribute to the overall therapeutic potential of this compound .

Antibacterial Activity

A study synthesized a library of 48 compounds based on the 2,3-dihydrobenzofuran scaffold. Among these, several were identified as potent inhibitors of Chlamydia trachomatis. The structure-activity relationship analysis revealed that modifications on the benzofuran ring significantly influenced antibacterial efficacy .

Anticancer Activity

Research has demonstrated that benzofuran derivatives can induce apoptosis in various cancer cell lines. For instance, one study reported that specific modifications in the benzofuran structure led to increased cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function .

Comparative Analysis Table

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Benzofuran moiety, sulfonamide group | Antibacterial, anticancer | Potential for hydrogen bonding |

| 5-Amino-N-[4-chlorophenyl]-1H-pyrazole-3-carboxamide | Pyrazole core structure | Antimicrobial | Contains pyrazole moiety |

| 4-{[(4-methoxyphenyl)methyl]thio}-N-[4-nitrophenyl]butanamide | Thioether and nitro groups | Anti-inflammatory effects | Nitro substitution |

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit bacterial dihydropteroate synthase, crucial for folate synthesis in bacteria.

- Induction of Apoptosis : In cancer cells, compounds with similar structures have been shown to activate caspases and other apoptotic pathways.

- Anti-inflammatory Pathways : The compound may modulate inflammatory cytokine production through inhibition of NF-kB signaling pathways.

Q & A

Q. What are the optimal synthetic routes for N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-phenylethanesulfonamide, and how are key intermediates purified?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. For example, the dihydrobenzofuran moiety is often functionalized via hydroxylation or alkylation, followed by sulfonamide formation using 2-phenylethanesulfonyl chloride under basic conditions (e.g., triethylamine or NaOH). Solvents like dimethylformamide (DMF) or dichloromethane are used under inert atmospheres to minimize oxidation . Purification methods include recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates and final products .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the hydroxyethyl and sulfonamide groups. Key NMR signals include:

Q. What solvents and reaction conditions are critical to minimize side products during synthesis?

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in sulfonamide coupling, while dichloromethane is preferred for acid-sensitive steps. Reactions are conducted at 0–25°C to control exothermic side reactions (e.g., over-sulfonation). Inert atmospheres (N₂/Ar) prevent oxidation of the hydroxyethyl group .

Advanced Research Questions

Q. How can low yields in the final sulfonamide coupling step be addressed?

Low yields often arise from incomplete activation of the sulfonyl chloride or competing hydrolysis. Strategies include:

- Using a 10–20% molar excess of sulfonyl chloride.

- Adding molecular sieves to absorb water in non-polar solvents.

- Employing coupling agents like HOBt/DCC in DMF for sterically hindered amines . Contradictions in solvent efficacy (e.g., DMF vs. dichloromethane) may require optimization via Design of Experiments (DoE) .

Q. What analytical methods validate the compound’s stability under physiological pH conditions?

Stability studies use HPLC-MS to monitor degradation products. For example, under acidic conditions (pH 2–3), hydrolysis of the sulfonamide group may occur, generating 2-phenylethanesulfonic acid and the dihydrobenzofuran ethanolamine derivative. Accelerated stability testing (40°C/75% RH) over 14 days predicts shelf-life .

Q. How do structural modifications (e.g., fluorination) impact biological activity?

Fluorination at the phenyl ring (para position) enhances metabolic stability and binding affinity to target enzymes (e.g., cyclooxygenase-2). Structure-Activity Relationship (SAR) studies show that bulkier substituents on the dihydrobenzofuran moiety reduce antibacterial efficacy but improve CNS penetration .

Q. How can contradictions in biological assay results (e.g., IC₅₀ variability) be resolved?

Variability may stem from differences in assay conditions (e.g., ATP concentration in kinase assays) or compound solubility. Normalize data using internal controls (e.g., staurosporine for kinase inhibition) and validate via orthogonal assays (e.g., SPR for binding affinity). Use standardized DMSO stock solutions (<0.1% final concentration) to avoid solvent interference .

Q. What are the degradation pathways and major impurities identified during long-term storage?

Common degradation products include:

- Oxidation : Hydroxyethyl group → ketone derivative (detected via FT-IR at 1700 cm⁻¹).

- Hydrolysis : Sulfonamide cleavage (confirmed by LC-MS/MS). Impurities like 5-(2-bromoethyl)-2,3-dihydrobenzofuran (from synthetic intermediates) are quantified via stability-indicating HPLC methods .

Methodological Considerations

- Contradiction Analysis : Discrepancies in solvent efficacy (e.g., DMF vs. dichloromethane for sulfonamide coupling) require factorial experiments to identify optimal conditions .

- Data Validation : Cross-reference NMR assignments with computational tools (e.g., ACD/Labs or MestReNova) to resolve signal overlap in complex spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.